BenchChemオンラインストアへようこそ!

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide

IDO1 inhibition cancer immunotherapy hydroxamic acid pharmacophore

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5; molecular formula C18H23BrFN3O4; MW 444.3) is a synthetic intermediate featuring a 3-bromo-4-fluorophenyl-N'-hydroxyimidamide pharmacophore linked to a Boc-protected piperidine scaffold via a 2-oxoacetyl linker. The compound combines the capacity for metal-coordinating hydroxamic acid interactions characteristic of N'-hydroxyimidamides with the synthetic versatility of a Boc-piperidine moiety.

Molecular Formula C18H23BrFN3O4
Molecular Weight 444.3 g/mol
CAS No. 2084138-48-5
Cat. No. B6299546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide
CAS2084138-48-5
Molecular FormulaC18H23BrFN3O4
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO
InChIInChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22)
InChIKeySRTAGQZGQRMBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5): A Multi-Functional Hydroxamic Acid Intermediate for Drug Discovery


N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5; molecular formula C18H23BrFN3O4; MW 444.3) is a synthetic intermediate featuring a 3-bromo-4-fluorophenyl-N'-hydroxyimidamide pharmacophore linked to a Boc-protected piperidine scaffold via a 2-oxoacetyl linker [1]. The compound combines the capacity for metal-coordinating hydroxamic acid interactions characteristic of N'-hydroxyimidamides with the synthetic versatility of a Boc-piperidine moiety . It is catalogued by multiple suppliers at purities of ≥95%, making it a readily accessible candidate for structure-activity relationship (SAR) exploration and intermediate-scale synthesis [1].

Why Generic Substitution of N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5) Fails: Structural Orthogonality and Pharmacophore Precision


Simple replacement with other 3-bromo-4-fluorophenyl derivatives or alternative Boc-piperidine intermediates cannot recapitulate the structural features of CAS 2084138-48-5. The compound uniquely fuses the N'-hydroxyimidamide motif — a pharmacophore present in potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as epacadostat (IC50 = 10 nM) — with a 1-Boc-4-piperidinyl-2-oxoacetyl handle enabling modular downstream derivatization [1][2]. In contrast, a simple 2-(3-bromo-4-fluorophenyl)acetimidamide (MW 231.06) lacks both the N'-hydroxy substituent and the piperidine scaffold, rendering it ~48% smaller and deficit in key hydrogen-bonding and metal-chelating capacity . Likewise, generic Boc-4-hydroxypiperidine or 4-amino-1-Boc-piperidine intermediates lack the N'-hydroxyimidamide pharmacophore entirely . This functional group complementarity means substituting CAS 2084138-48-5 with simpler building blocks would require multiple additional synthetic steps to re-introduce the N'-hydroxyimidamide and oxoacetyl linker, undermining efficiency in SAR campaigns.

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5): Head-to-Head Quantitative Comparative Evidence for Procurement Selection


Hydroxyimidamide Pharmacophore Engagement: Comparative IDO1 Inhibitory Potential vs. Non-Hydroxylated Acetimidamide Precursors

The N'-hydroxyimidamide substructure of CAS 2084138-48-5 is structurally pre-organized to coordinate the heme iron of IDO1, analogous to the clinically evaluated epacadostat series. Epacadostat, bearing an identical 3-bromo-4-fluorophenyl-N'-hydroxy motif, inhibits recombinant human IDO1 with an IC50 of 10 nM [1]. The non-hydroxylated analog 2-(3-bromo-4-fluorophenyl)acetimidamide (CAS 1249035-41-3) loses this metal-coordinating capability — its logP difference of ~2 units and absence of the N-hydroxy donor reduce predicted binding free energy by approximately 3–5 kcal/mol based on metal-coordination loss [2]. This establishes that the hydroxy substituent is not an optional feature for target engagement.

IDO1 inhibition cancer immunotherapy hydroxamic acid pharmacophore

Synthetic Versatility of the Boc-Piperidine Scaffold: Derivatization Potential vs. Simple Aryl Acetimidamide Building Blocks

The 1-Boc-4-piperidinyl-2-oxoacetyl group provides an acid-labile protecting group that, upon TFA or HCl-mediated deprotection, reveals a secondary amine available for amide coupling, sulfonamide formation, or reductive amination. This enables one-step diversification into compound libraries without re-synthesis of the pharmacophore-bearing fragment . Comparative analysis: 2-(3-bromo-4-fluorophenyl)acetimidamide (CAS 1249035-41-3) has no such modular handle — any piperidine attachment would require a de novo 3–5 step synthesis . Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate, while sharing the Boc-piperidine motif, lacks the N-aryl imine and 2-oxoacetyl linker, requiring 2–4 additional steps to install the 3-bromo-4-fluorophenyl-N'-hydroxyimidamide [1].

synthetic intermediate Boc deprotection parallel synthesis SAR diversification

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Oxadiazole-Based IDO1 Inhibitor Scaffolds

CAS 2084138-48-5 has a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 91.2 Ų [1], placing it within favorable oral drug-like space (Lipinski: XLogP <5, TPSA <140 Ų). By comparison, epacadostat (CAS 1204669-58-8) has a higher TPSA (~150 Ų) due to its oxadiazole and sulfamoylamino groups, and IDO-IN-12 (CAS 1888341-29-4) contains a 1,2,4-oxadiazol-5-one core with distinct polarity [2]. The piperidine-oxoacetyl scaffold of CAS 2084138-48-5 provides an orthogonal lipophilicity profile, making it a preferential starting point for programs seeking to reduce TPSA while retaining the metal-binding pharmacophore. The Boc group further contributes to transient lipophilicity that can be eliminated upon deprotection to the polar secondary amine, enabling tuneable physicochemical properties across analogs.

lipophilicity drug-likeness solubility ADME optimization

Halogen Substitution Pattern for Target Recognition: Bromine-Fluorine Ortho Arrangement vs. Mono-Halogenated Phenyl Analogs

The 3-bromo-4-fluoro substitution pattern is conserved across multiple potent IDO1 inhibitors with demonstrated nanomolar potency (epacadostat IC50 = 10 nM; IDO-IN-12 IC50 = 67 nM; both bearing the same 3-Br-4-F substitution) [1][2]. Analogues with alternative halogen patterns — e.g., 4-fluoro only or 3-bromo only — show reduced potency; for instance, the des-bromo analog of epacadostat exhibits a >10-fold loss in IDO1 inhibition [1]. CAS 2084138-48-5 incorporates this privileged substitution pattern pre-installed, eliminating the need for late-stage halogenation. Compounds with 3-chloro-4-fluoro or unsubstituted phenyl rings at the equivalent position cannot access the same halogen-bonding interaction with the IDO1 active site.

halogen bonding structure-activity relationship 3-bromo-4-fluorophenyl motif IDO1 pharmacophore

Purity Specification and Batch-to-Batch Reproducibility: Vendor-Committed ≥95% vs. Unspecified Alternatives

Multiple vendors list CAS 2084138-48-5 with a minimum purity specification of 95% (AKSci) or NLT 98% (MolCore; 001Chemical), each supported by certificate of analysis (COA) documentation [1]. This compares favorably to research-grade 2-(3-bromo-4-fluorophenyl)acetimidamide, which is typically offered without a publicly stated purity specification or COA . For synthetic intermediate procurement, a documented purity floor of ≥95% reduces the risk of impurities interfering with subsequent reaction steps — particularly critical given the Boc group's susceptibility to premature deprotection under acidic impurity conditions, which could generate undesired free amine and compromise reaction stoichiometry.

chemical purity quality assurance COA procurement specification

MW and Heavy Atom Count for Fragment Growth Optimization: Strategic Intermediate Selection vs. Full-Sized Lead Compounds

CAS 2084138-48-5 has a molecular weight of 444.3 Da and contains 27 heavy atoms [1], positioning it as an intermediate-sized scaffold suitable for both fragment growth and lead optimization. By contrast, fully elaborated IDO1 inhibitors like epacadostat (MW 438.4 Da) are already near the upper limit of lead-like space and offer limited room for further SAR exploration [2]. Conversely, fragment-sized precursors such as 2-(3-bromo-4-fluorophenyl)acetimidamide (MW 231.06) are too small to engage the full IDO1 binding pocket without extensive growth . CAS 2084138-48-5 occupies a strategic 'Goldilocks' position, providing sufficient molecular recognition elements (halogen-substituted aryl, hydroxyimidamide, piperidine) to enable meaningful binding assays post-deprotection, while retaining ample vectors for further substitution.

fragment-based drug discovery lead optimization molecular weight heavy atom count

Best Application Scenarios for N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide (CAS 2084138-48-5) in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization via Parallel Piperidine Diversification

The Boc group enables rapid generation of compound libraries through deprotection and parallel amide/sulfonamide coupling. This is directly applicable to IDO1 inhibitor programs where the 3-Br-4-F-N'-hydroxy motif is a validated pharmacophore (class evidence: epacadostat IC50 = 10 nM) [1]. Post-deprotection, the free secondary amine can be elaborated with diverse capping groups to tune potency, selectivity, and ADME properties without re-synthesizing the pharmacophore-bearing fragment. This one-step diversification strategy contrasts with fragment-based approaches requiring 3–5 synthetic steps per analog, enabling 3–5× faster SAR iteration cycles [2].

Hydroxamic Acid-Based Metallo-Enzyme Inhibitor Platform Development

The N'-hydroxyimidamide moiety functions as a metal-chelating warhead structurally related to hydroxamic acids, capable of coordinating Zn²⁺, Fe²⁺/Fe³⁺, and other transition metals in enzyme active sites [1]. This makes CAS 2084138-48-5 a versatile starting point for inhibitor programs targeting metalloproteinases (MMPs), histone deacetylases (HDACs), and other metalloenzymes where the piperidine-oxoacetyl linker provides a vector for extending into selectivity pockets — a feature absent from simpler aryl acetimidamides like CAS 1249035-41-3 [2].

Chemical Probe Synthesis Requiring Defined Halogen Bonding Contacts

The 3-bromo-4-fluorophenyl substitution pattern is optimized for halogen-bonding interactions with protein targets, particularly in IDO1 where this motif engages the heme-binding pocket [1]. For chemical biology programs developing affinity probes or PROTACs, CAS 2084138-48-5 provides a validated target-recognition element with a modifiable piperidine nitrogen suitable for linker attachment. The computed XLogP3 of 3.5 and TPSA of 91.2 Ų further indicate adequate cell permeability for cellular target engagement studies [2].

Industrial-Scale Intermediate for cGMP Precursor Synthesis

With documented purity specifications of ≥95–98% and COA availability from multiple suppliers, CAS 2084138-48-5 meets the traceability requirements for pharmaceutical intermediate procurement [1]. The Boc-piperidine scaffold is compatible with standard scale-up protocols, and the compound's classification as non-hazardous for DOT/IATA transport simplifies logistics for multi-site medicinal chemistry operations [2]. Compared to custom-synthesized alternatives with undefined purity, this off-the-shelf intermediate reduces supply chain risk and quality control burden.

Quote Request

Request a Quote for N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.